6-Amino-4-(2-fluoro-5-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(2-fluoro-5-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core
Preparation Methods
The synthesis of 6-Amino-4-(2-fluoro-5-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific functional group targeted and the reaction conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as antiviral and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyrano[2,3-c]pyrazole derivatives such as:
- 6-amino-4-(3-methoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(2-methoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile These compounds share a similar core structure but differ in the position and type of substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 6-Amino-4-(2-fluoro-5-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups, which imparts distinct properties and potential applications.
Properties
CAS No. |
354554-81-7 |
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Molecular Formula |
C21H17FN4O2 |
Molecular Weight |
376.4g/mol |
IUPAC Name |
6-amino-4-(2-fluoro-5-methoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17FN4O2/c1-12-18-19(15-10-14(27-2)8-9-17(15)22)16(11-23)20(24)28-21(18)26(25-12)13-6-4-3-5-7-13/h3-10,19H,24H2,1-2H3 |
InChI Key |
HEGHSDLJJKGKFO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)F)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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